![molecular formula C3H5Br B590943 3-Bromo-1,1,2,2-tetradeuteriocyclopropane CAS No. 1398065-55-8](/img/structure/B590943.png)
3-Bromo-1,1,2,2-tetradeuteriocyclopropane
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Overview
Description
Scientific Research Applications
Metal-Mediated Reactions
Bromocyclopropane-d4 is used in metal-mediated reactions with electron-rich and electron-deficient carbon-carbon and carbon-hetero atom multiple bonds . The addition of bromoform to these bonds leads to brominated molecules that find applications in various fields such as agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . This chemistry is expected to set the stage for unexplored asymmetric transformations and synthesis of complex molecules .
Preparation of Chiral Enantioenriched Compounds
Bromocyclopropane-d4 is used in the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers . This methodology utilizes the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence .
Dissociative Ionization and Coulomb Explosion
Bromocyclopropane-d4 has been experimentally investigated for its dissociative ionization and Coulomb explosion in an intense femtosecond laser field . The kinetic energy releases and angular distributions of the fragment ions are obtained under these conditions .
Mechanism of Action
Target of Action
Bromocyclopropane-d4, also known as 3-Bromo-1,1,2,2-tetradeuteriocyclopropane, is a deuterium-labeled version of Bromocyclopropane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
The mode of action of Bromocyclopropane-d4 involves its interaction with its targets, which are likely to be similar to those of Bromocyclopropane. The deuterium labeling allows for precise tracking and quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may influence various biochemical pathways related to drug metabolism and pharmacokinetics.
Pharmacokinetics
It’s known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Bromocyclopropane-d4 may have unique ADME properties that impact its bioavailability.
Result of Action
The use of deuterium-labeled compounds like bromocyclopropane-d4 is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Bromocyclopropane-d4 may have unique effects on the molecular and cellular level.
Action Environment
It’s known that the pharmacokinetic and metabolic profiles of deuterium-labeled compounds can be affected by various factors . This suggests that environmental factors could potentially influence the action of Bromoc
properties
IUPAC Name |
3-bromo-1,1,2,2-tetradeuteriocyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXYJYDRLBPHRS-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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